molecular formula C17H19NO B15055186 3-(4-Ethylphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

3-(4-Ethylphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B15055186
M. Wt: 253.34 g/mol
InChI Key: ZNRJAJBILDIMMM-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound featuring a benzo[1,4]oxazine core substituted with a 7-methyl group and a 4-ethylphenyl moiety at position 3. This structure combines aromaticity with conformational flexibility, making it a promising scaffold in medicinal chemistry.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

3-(4-ethylphenyl)-7-methyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C17H19NO/c1-3-13-5-7-14(8-6-13)16-11-19-17-10-12(2)4-9-15(17)18-16/h4-10,16,18H,3,11H2,1-2H3

InChI Key

ZNRJAJBILDIMMM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2COC3=C(N2)C=CC(=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-ethylphenylamine with 2-methylbenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the oxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

3-(4-Ethylphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Substituent Modifications and Physicochemical Properties

Compound Name Substituents (Position 3) Key Physicochemical Properties Biological Activity/Application Reference
3-(4-Ethylphenyl)-7-methyl- (Target) 4-Ethylphenyl Higher clogP (~2.0–2.5)* Potential CNS activity (inference)
7-Methyl-3-phenyl- Phenyl clogP ~1.8–2.0 Intermediate for further derivatization
3-(3-Fluorophenyl)-7-methyl- 3-Fluorophenyl Increased polarity (logP ~1.7) Unknown (structural analog)
2-Ethyl-4-isopropyl- (e.g., 3q-t derivatives) Alkyl chains (positions 2,4) clogP 1.5–2.0 (optimized) Na/H exchange inhibitors (IC50 0.036–0.073 µM)
TTZ-1 and TTZ-2 Hydrophobic chain (position 8) TTZ head group (bioisostere for -COOH) Protein S-a inhibitors
5-Methoxy-3,4-dihydro- 5-Methoxy Reduced lipophilicity (logP ~1.2) Research tool for oxidation studies

*Estimated based on structural analogs.

Key Observations :

  • Bioisosteric Effects : TTZ-1 and TTZ-2 replace carboxylic acids with a thiadiazole-diamine (TTZ) group, improving metabolic stability while retaining activity .
  • Substituent Length : Alkyl chains at positions 2 and 4 (e.g., ethyl or isopropyl) in Na/H inhibitors demonstrate parabolic relationships between chain length and potency, with optimal activity at clogP 1.5–2.0 .

Biological Activity

3-(4-Ethylphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic organic compound belonging to the oxazine family. Its unique structure, which includes a fused benzene ring, contributes to its potential biological activities. This article explores the compound's biological activity, including its interactions with various biological systems, therapeutic implications, and relevant research findings.

Basic Information

  • IUPAC Name : 3-(4-ethylphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • Molecular Formula : C17H19NO
  • Molecular Weight : 253.34 g/mol
  • CAS Number : 1713174-11-8

Structural Characteristics

The compound features a six-membered ring containing one nitrogen and one oxygen atom, characteristic of oxazines. The specific substitution pattern and the fused benzene ring configuration impart distinct chemical and physical properties compared to similar compounds.

Research indicates that 3-(4-Ethylphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine interacts with specific molecular targets and pathways, potentially modulating enzyme activity. Its biological activity includes:

  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation by modulating cytokine production and immune responses.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by affecting cellular signaling pathways involved in cancer progression.

Case Studies and Research Findings

  • 5-HT6 Receptor Antagonism :
    • A series of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives were synthesized and evaluated for their affinity to the 5-HT6 receptor. Some derivatives displayed subnanomolar affinities and good brain penetration in animal models, suggesting potential applications in treating neurological disorders .
  • Enzyme Interaction Studies :
    • In vitro studies have demonstrated the ability of the compound to inhibit specific enzymes involved in inflammatory processes. This inhibition correlates with reduced levels of pro-inflammatory cytokines in cell cultures .
  • Anticancer Research :
    • A study evaluated the cytotoxic effects of various derivatives of the compound on cancer cell lines. Results indicated that certain structural modifications enhanced anticancer activity, highlighting the importance of chemical structure in therapeutic efficacy .

Data Table: Biological Activities of 3-(4-Ethylphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Activity TypeObservationsReference
Anti-inflammatoryReduced cytokine levels in vitro
AnticancerCytotoxic effects on cancer cell lines
Receptor BindingHigh affinity for 5-HT6 receptor

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